molecular formula C14H15Br3N4 B10836469 Tricyclic benzimidazole derivative 1

Tricyclic benzimidazole derivative 1

Cat. No.: B10836469
M. Wt: 479.01 g/mol
InChI Key: FUOROZXAYONUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclic benzimidazole derivative 1 is a compound belonging to the class of benzimidazole derivatives, which are heterocyclic compounds featuring a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclic benzimidazole derivatives typically involves the condensation of 1,2-benzenediamine with aldehydes or carboxylic acids under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst, where the reaction mixture is refluxed for several hours, followed by cooling and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of tricyclic benzimidazole derivatives can be optimized using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. For example, the use of microwave-assisted synthesis in continuous flow systems has been shown to significantly reduce reaction times while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions: Tricyclic benzimidazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Uniqueness: Tricyclic benzimidazole derivative 1 is unique due to its specific tricyclic structure, which can provide enhanced biological activity and selectivity compared to simpler benzimidazole derivatives. The presence of additional fused rings can also influence the compound’s pharmacokinetic properties, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C14H15Br3N4

Molecular Weight

479.01 g/mol

IUPAC Name

5,6,7-tribromo-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C14H15Br3N4/c15-9-8-2-1-5-21-13(8)12(11(17)10(9)16)19-14(21)20-6-3-18-4-7-20/h18H,1-7H2

InChI Key

FUOROZXAYONUGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C(C(=C2Br)Br)Br)N=C(N3C1)N4CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.